Ethyl (E)-7-hydroxyhept-2-enoate
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Overview
Description
Ethyl (E)-7-hydroxyhept-2-enoate is an organic compound belonging to the ester family Esters are characterized by their pleasant fragrances and are commonly found in various natural and synthetic products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (E)-7-hydroxyhept-2-enoate typically involves esterification reactions. One common method is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often in solvents like dichloromethane or dimethylformamide.
Industrial Production Methods: On an industrial scale, the Fischer esterification method is frequently used. This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid . The reaction is typically conducted at elevated temperatures to drive the equilibrium towards ester formation.
Chemical Reactions Analysis
Types of Reactions: Ethyl (E)-7-hydroxyhept-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 7-oxohept-2-enoate.
Reduction: Formation of ethyl 7-hydroxyheptanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl (E)-7-hydroxyhept-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl (E)-7-hydroxyhept-2-enoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways .
Comparison with Similar Compounds
Ethyl (E)-7-hydroxyhept-2-enoate can be compared with other similar compounds such as:
Ethyl acetate: A simple ester with a pleasant fruity smell, commonly used as a solvent.
Ethyl acetoacetate: An ester used in the synthesis of various pharmaceuticals and as a flavoring agent.
Ethyl eicosapentaenoic acid: An ester of eicosapentaenoic acid, used in the treatment of hypertriglyceridemia.
Uniqueness: this compound is unique due to its combination of a hydroxy group and a double bond, which provide distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl (E)-7-hydroxyhept-2-enoate |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7,10H,2-4,6,8H2,1H3/b7-5+ |
InChI Key |
GIWXBENVYSOAKP-FNORWQNLSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/CCCCO |
Canonical SMILES |
CCOC(=O)C=CCCCCO |
Origin of Product |
United States |
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